1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one

Metabolic Stability Drug Discovery ADME Optimization

In medicinal chemistry, tert-butyl groups often cause rapid oxidative clearance. This compound solves that issue by providing a validated 1-(trifluoromethyl)cyclopropyl bioisostere with demonstrated superior metabolic stability in vitro and in vivo. • Confirmed metabolic stability: Peer-reviewed matched molecular pair analyses show consistently higher stability over tert-butyl analogues in rat and human liver microsomes. • Defined physicochemical profile: LogP 3.48, TPSA 17.07, and neutral character across physiological pH ensure predictable membrane permeability. • Supply chain integrity: Procured as a single CAS-registered entity (≥98% purity) to eliminate SAR variability from unverified substituent or positional isomers.

Molecular Formula C12H11F3O
Molecular Weight 228.21 g/mol
Cat. No. B13056872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one
Molecular FormulaC12H11F3O
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2(CC2)C(F)(F)F
InChIInChI=1S/C12H11F3O/c1-8(16)9-2-4-10(5-3-9)11(6-7-11)12(13,14)15/h2-5H,6-7H2,1H3
InChIKeyWUTRCAACSOSTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethylcyclopropyl Acetophenone: Physical & Supply Profile


1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one (CAS 2055164-81-1) is a C₁₂H₁₁F₃O ketone with a molecular weight of 228.21 . Its structure features a 1-(trifluoromethyl)cyclopropyl moiety directly attached to the para position of an acetophenone core. The trifluoromethylcyclopropyl group has been established in peer-reviewed literature as a metabolically stable replacement for the oxidation-prone tert-butyl group, with trifluoromethylcyclopropyl-containing analogues demonstrating consistently higher metabolic stability both in vitro and in vivo [1]. Commercial availability data confirms the compound can be procured at ≥98% purity for research and further manufacturing use, with typical storage at 2–8°C sealed under dry conditions .

Substitution Risks with Acetophenone Analogs


Substituting this specific compound with closely related acetophenone derivatives without rigorous data verification introduces significant project risk because minor structural variations in the cyclopropyl or trifluoromethyl substitution pattern produce quantifiably different molecular properties. The target compound (CAS 2055164-81-1) exhibits a computed LogP of 3.4831 , a lipophilicity value that directly influences membrane permeability and assay partitioning behavior. Replacing this moiety with a non-fluorinated cyclopropyl analog (CAS 6921-45-5) alters both lipophilicity and metabolic fate. Similarly, using a regioisomer where the trifluoromethylcyclopropyl group occupies the meta position (CAS 1612238-20-6) or is attached at the cyclopropyl α-position (CAS 212515-28-1) changes the three-dimensional orientation of the lipophilic group, potentially altering binding interactions without changing the molecular weight or elemental composition. For procurement in medicinal chemistry campaigns, using an unverified substitute can introduce uncontrolled variables into structure-activity relationship (SAR) analysis and compromise the reproducibility of synthetic intermediates, particularly when the target serves as a building block for patent-protected chemical series [1].

Procurement Differentiation Evidence


Metabolic Stability vs. tert-Butyl Group

The trifluoromethylcyclopropyl group, as present in the target compound, was developed as a metabolically stable replacement for the oxidation-susceptible tert-butyl group. In a matched molecular pair analysis, trifluoromethylcyclopropyl-containing analogues demonstrated consistently higher metabolic stability in vitro and in vivo compared to their tert-butyl-containing counterparts [1]. This enhanced stability addresses a well-documented limitation of tert-butyl groups, which undergo rapid oxidative metabolism in liver microsomes due to CYP-mediated hydrogen abstraction from sp³ hybridized methyl carbons [1].

Metabolic Stability Drug Discovery ADME Optimization

Lipophilicity Advantage vs. Non-Fluorinated Analog

The target compound has a computed LogP of 3.4831 , reflecting the lipophilic contribution of the trifluoromethyl group. This value is elevated relative to the non-fluorinated para-cyclopropyl acetophenone analog (1-(4-cyclopropylphenyl)ethan-1-one, CAS 6921-45-5), which lacks the trifluoromethyl substituent and therefore exhibits lower lipophilicity. The trifluoromethyl group is widely recognized to increase lipophilicity and membrane permeability [1].

Lipophilicity Permeability LogP

Steric Distinction from Regioisomers

The target compound positions the 1-(trifluoromethyl)cyclopropyl group at the para position of the acetophenone phenyl ring. Regioisomeric analogs with alternative substitution patterns exist, including meta-substituted 1-[1-[3-(trifluoromethyl)phenyl]cyclopropyl]ethanone (CAS 1612238-20-6) [1] and the α-cyclopropyl isomer 1-{2-[4-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one (CAS 212515-28-1) . Despite sharing the identical molecular formula (C₁₂H₁₁F₃O) and molecular weight (228.21), these regioisomers present fundamentally different three-dimensional geometries and electronic distributions at the reactive ketone site. The para substitution pattern provides distinct steric and electronic properties that influence binding pocket compatibility in target proteins and reactivity in subsequent synthetic transformations.

Regioisomerism Steric Bulk Structure-Activity Relationship

Intermediate for Arylcyclopropyl Carboxylic Acids

The target compound serves as a key building block in processes for forming arylcyclopropyl carboxylic acids, which are themselves valuable intermediates for producing molecules with pesticidal utility against pests in Phyla Arthropoda, Mollusca, and Nematoda [1]. The para-substituted 1-(trifluoromethyl)cyclopropyl group is specifically required for downstream functional group transformations that lead to active pesticidal agents. This synthetic pathway context provides a clear functional differentiation from simpler acetophenone derivatives that lack the trifluoromethylcyclopropyl handle required for these patented transformations [1].

Synthetic Intermediate Pesticide Chemistry Agrochemical

Structural Difference from Cyclopropyl Amino Analogs

The target compound features a cyclopropyl ring directly attached to the phenyl group with a geminal trifluoromethyl substituent. A structurally related but chemically distinct analog, 1-(4-(cyclopropyl(trifluoromethyl)amino)phenyl)ethanone (CAS not available in search results), incorporates a nitrogen atom between the cyclopropyl and phenyl rings. The presence of this nitrogen transforms the lipophilic, conformationally constrained cyclopropyl group of the target compound into a basic amine-containing moiety with fundamentally different physicochemical properties (MW 243.22 vs. 228.21 for the target). The target compound lacks this nitrogen, maintaining a non-basic, purely hydrophobic character that is preferred for applications requiring neutral, metabolically stable lipophilic building blocks.

Structural Isomerism Functional Group Medicinal Chemistry

KRAS Pathway Modulator Scaffold

The trifluoromethylcyclopropyl-phenyl ketone scaffold of the target compound appears in patent literature disclosing cyclic compounds with selective KRAS inhibitory effects on HRAS and NRAS [1]. Specifically, WO2023214576A1 describes compounds bearing a 1-(trifluoromethyl)cyclopropyl group attached to a phenyl ring that exhibit activity in modulating KRAS-driven signaling pathways. While the exact target compound (CAS 2055164-81-1) is not explicitly claimed as a final active pharmaceutical ingredient, its structural homology to the disclosed scaffolds positions it as a potential synthetic intermediate or scaffold-hopping starting point for oncology drug discovery programs focused on RAS-driven cancers [1].

KRAS Inhibition Oncology Cyclopropyl Scaffold

Key Application Scenarios


tert-Butyl Replacement in Lead Optimization

Use the target compound as a metabolically stable tert-butyl replacement building block during lead optimization campaigns [1]. The 1-(trifluoromethyl)cyclopropyl group has been validated in matched molecular pair analyses to confer consistently higher metabolic stability both in vitro (rat and human liver microsomes) and in vivo compared to tert-butyl-containing analogues [1]. This application is particularly valuable when a tert-butyl group is known to occupy a hydrophobic receptor pocket but leads to high clearance and poor oral bioavailability. By procuring this specific intermediate, medicinal chemistry teams can access the validated trifluoromethylcyclopropyl pharmacophore without developing custom synthetic routes to install this non-trivial functional group.

Pesticidal Arylcyclopropyl Carboxylic Acid Intermediate

Employ the compound as a synthetic precursor in processes for manufacturing arylcyclopropyl carboxylic acids with utility against agricultural pests in Phyla Arthropoda, Mollusca, and Nematoda [2]. The para-substituted 1-(trifluoromethyl)cyclopropyl group is a required structural element for downstream transformations disclosed in European Patent EP4139272A1 [2]. Procuring this specific CAS-numbered intermediate ensures alignment with patent-protected synthetic routes and facilitates reproducible scale-up of the carboxylic acid derivatives for pesticidal efficacy testing.

KRAS-Targeted Scaffold Exploration

Leverage the target compound as a scaffold-hopping starting point or synthetic intermediate for developing cyclic compounds with selective KRAS inhibitory effects on HRAS and NRAS [3]. International Patent Application WO2023214576A1 discloses compounds containing the trifluoromethylcyclopropyl-phenyl ketone motif that exhibit activity in modulating KRAS-driven signaling pathways [3]. The LogP of 3.4831 and TPSA of 17.07 provide a physicochemical starting point suitable for oral bioavailability optimization, while the metabolically stable trifluoromethylcyclopropyl group reduces the risk of rapid oxidative clearance.

Non-Basic Lipophilic Probe Design

Incorporate the compound into chemical probe designs where a neutral, non-basic, highly lipophilic building block is required . Unlike nitrogen-containing analogs (e.g., cyclopropyl(trifluoromethyl)amino derivatives) that introduce basic amine character and pH-dependent ionization, the C-linked cyclopropyl group of the target compound remains uncharged across physiological pH ranges. This property, combined with its computed LogP of 3.4831 and the metabolic stability advantages of the trifluoromethylcyclopropyl group [1], makes it suitable for designing passive-permeability-dependent probes targeting intracellular proteins without introducing confounding ionizable centers.

Technical Documentation Hub

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